Perchloric acid, calcium salt, tetrahydrate (8CI,9CI)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Desiccant

Due to its hygroscopic nature (absorbs moisture from the surrounding environment), calcium perchlorate tetrahydrate is a valuable desiccant in research laboratories. Desiccants are used to remove moisture from gases, liquids, or other materials. In research settings, desiccation helps control humidity levels and prevent moisture-induced reactions or degradation of samples [].

Drying Agent

Calcium perchlorate tetrahydrate's ability to absorb moisture makes it a useful drying agent in specific research procedures. For instance, it can be used to dry solvents or reaction products after certain laboratory processes [].

Electrolyte

In some scientific research involving electrolytes, calcium perchlorate tetrahydrate may be used as a source of perchlorate ions (ClO4-). Perchlorate salts can be desirable due to their good solubility and relatively weak oxidizing properties compared to other perchlorate salts [].

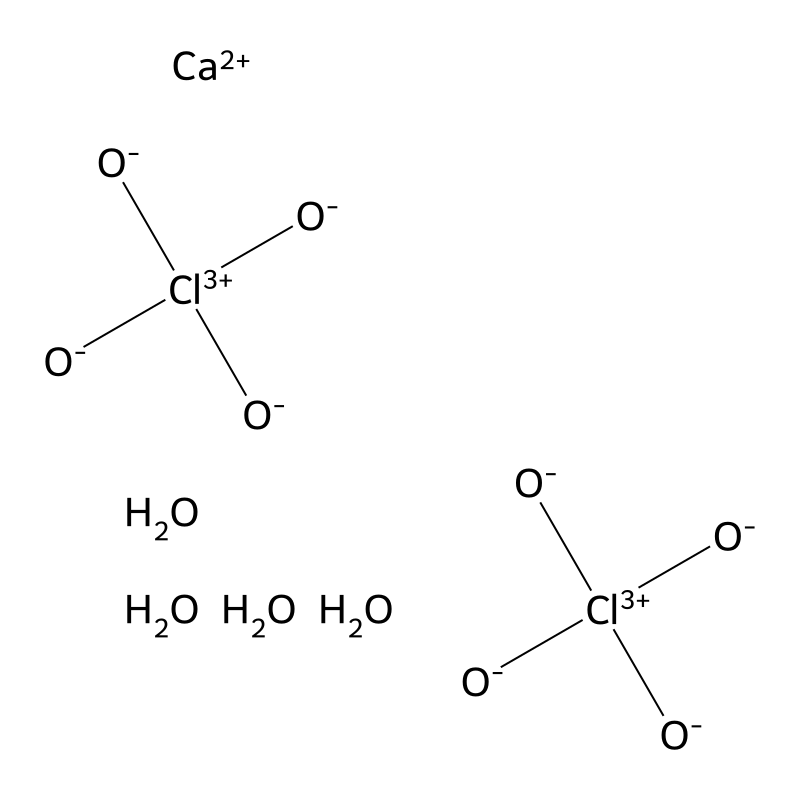

Perchloric acid, calcium salt, tetrahydrate (8CI,9CI), commonly referred to as calcium perchlorate tetrahydrate, is an inorganic compound with the molecular formula Ca(ClO₄)₂·4H₂O. It appears as a yellow-white crystalline solid and is known for its strong oxidizing properties. The compound is hygroscopic, meaning it readily absorbs moisture from the environment, which contributes to its stability in various applications. Its tetrahydrate form contains four water molecules associated with each calcium perchlorate unit, enhancing its solubility and reactivity in aqueous environments .

Calcium perchlorate tetrahydrate does not have a specific biological mechanism of action. Its primary function is to remove water molecules through physical adsorption.

Hazards:

- Oxidizing agent: Calcium perchlorate is a strong oxidizing agent and can react violently with flammable materials, organic compounds, and reducing agents.

- Toxic: Ingestion or inhalation of calcium perchlorate can be harmful and cause irritation of the respiratory tract, gastrointestinal tract, and skin.

- Desiccant hazard: Due to its strong affinity for water, calcium perchlorate can dry out skin and mucous membranes on prolonged contact [].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling calcium perchlorate.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry place away from flammable materials and reducing agents.

In aqueous solutions, it dissociates into calcium ions and perchlorate ions:

This dissociation is crucial for its applications in various chemical processes and reactions .

The synthesis of calcium perchlorate tetrahydrate typically involves the reaction of calcium carbonate with ammonium perchlorate under controlled conditions. The reaction can be summarized as follows:

This method yields solid calcium perchlorate while releasing gases such as ammonia and carbon dioxide. The resulting compound can then be hydrated to form the tetrahydrate variant by exposing it to moisture .

Calcium perchlorate tetrahydrate has a variety of applications across different fields:

- Oxidizing Agent: Used in pyrotechnics and explosives due to its strong oxidizing properties.

- Desiccant: Its hygroscopic nature allows it to be used as a drying agent in various chemical processes.

- Soil Chemistry: Found in Martian soil samples, contributing to studies related to planetary science.

- Laboratory Reagent: Employed in chemical synthesis and analytical chemistry for various reactions .

Research on the interactions of calcium perchlorate tetrahydrate with other compounds has shown that it can enhance the reactivity of certain materials due to its oxidizing capabilities. Studies have explored its behavior in mixed electrolyte solutions and its interactions with photosensitive ligands, which may lead to advancements in fluorescence indicators .

Calcium perchlorate tetrahydrate shares similarities with other metal perchlorates but has unique properties that distinguish it:

| Compound Name | Molecular Formula | Oxidizing Strength | Hydration State |

|---|---|---|---|

| Calcium Perchlorate Tetrahydrate | Ca(ClO₄)₂·4H₂O | Strong | Tetrahydrate |

| Strontium Perchlorate | Sr(ClO₄)₂ | Strong | Anhydrous |

| Barium Perchlorate | Ba(ClO₄)₂ | Strong | Anhydrous |

| Ammonium Perchlorate | NH₄ClO₄ | Moderate | Anhydrous |

Calcium perchlorate tetrahydrate's unique combination of strong oxidizing properties and hydration makes it particularly useful in specific applications where moisture control is critical .

Orthorhombic Space Group Symmetry (Pbca)

The anhydrous form of calcium perchlorate crystallizes in the orthorhombic space group Pbca, which has been definitively established through X-ray powder diffraction analysis [10] [11]. This space group represents a primitive orthorhombic Bravais lattice with specific symmetry operations including body-centered translations and glide planes [15]. The Pbca space group contains eight general positions per unit cell, designated as Wyckoff position 8c, where all atomic sites including calcium, chlorine, and oxygen atoms are located on general crystallographic positions [10] [20].

The orthorhombic symmetry of the anhydrous calcium perchlorate structure is isotypic with calcium tetrafluoroaluminate, Ca(AlF₄)₂, indicating a structural relationship between these compounds [11] [15]. However, the hydrated tetrahydrate form exhibits distinctly different crystallographic characteristics, adopting a triclinic crystal system with space group P-1 [6] [14]. This structural transformation upon hydration reflects the significant influence of water molecules on the overall crystal packing and symmetry operations.

Unit Cell Parameters and Atomic Coordinates

The unit cell parameters for calcium perchlorate tetrahydrate have been precisely determined through single-crystal X-ray diffraction studies conducted at 200 K [6] [14]. The triclinic unit cell exhibits the following dimensions: a = 5.4886(11) Å, b = 7.8518(15) Å, and c = 11.574(2) Å [6]. The angular parameters deviate slightly from orthogonality with α = 99.663(16)°, β = 90.366(16)°, and γ = 90.244(16)° [6]. The unit cell volume is calculated as 491.71(17) ų with Z = 2 formula units per cell, resulting in a calculated density of 1.982 g/cm³ [6].

The atomic coordinates reveal the precise spatial arrangement of all constituent atoms within the crystal structure [6]. The calcium cation occupies a general position with fractional coordinates that define its central location within the coordination polyhedron [6]. Water molecules are positioned at specific crystallographic sites designated as O1, O2, O7, and O8, each with refined atomic displacement parameters indicating their thermal motion characteristics [6] [14]. The perchlorate anions are oriented with their tetrahedral geometry optimized to minimize electrostatic repulsion while maximizing coordination interactions with the calcium center [6].

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.4886(11) |

| b (Å) | 7.8518(15) |

| c (Å) | 11.574(2) |

| α (°) | 99.663(16) |

| β (°) | 90.366(16) |

| γ (°) | 90.244(16) |

| Volume (ų) | 491.71(17) |

| Z | 2 |

| Density (g/cm³) | 1.982 |

Coordination Environment of Calcium Cations

The calcium cations in the tetrahydrate structure exhibit an eightfold coordination environment characterized by a distorted square-antiprismatic geometry [6] [14] [17]. This coordination polyhedron consists of four water molecules and four oxygen atoms derived from four different perchlorate tetrahedra [6]. The calcium-oxygen bond distances involving water molecules range from 2.3284(17) to 2.4153(16) Å, which are significantly shorter than the calcium-oxygen distances involving perchlorate groups that span 2.5417(16) to 2.5695(17) Å [6] [14].

The square-antiprismatic coordination geometry represents a common structural motif for alkaline earth metal cations with coordination number eight [6]. The distortion from ideal square-antiprismatic symmetry arises from the different bonding characteristics of water molecules versus perchlorate oxygens, with water molecules forming stronger, more covalent interactions with the calcium center [6] [14]. This coordination environment facilitates the formation of extended chain structures through corner-sharing of perchlorate tetrahedra between adjacent calcium cations [6] [17].

The bond valence calculations confirm the appropriateness of the eightfold coordination, with each calcium cation achieving its expected oxidation state of +2 through the cumulative bond valence contributions from all coordinating oxygen atoms [6]. The coordination sphere exhibits dynamic behavior as evidenced by the atomic displacement parameters, indicating thermal motion of the coordinated species while maintaining the overall structural integrity [6] [14].

Isolated ClO₄⁻ Tetrahedra Configuration

The perchlorate anions in calcium perchlorate tetrahydrate exist as isolated tetrahedral units with slightly distorted geometry [6] [14] [17]. Each perchlorate tetrahedron maintains the characteristic tetrahedral coordination of the central chlorine atom with four oxygen atoms [6]. The tetrahedral geometry exhibits minor distortions from ideal symmetry due to the crystalline environment and coordination interactions with calcium cations [6] [14].

The perchlorate tetrahedra participate in corner-sharing arrangements with calcium cations, forming extended chain structures that propagate parallel to the crystallographic direction [01-1] [6] [14]. Each calcium cation connects to pairs of perchlorate tetrahedra on opposite sides, creating a linear chain motif where Cl1 perchlorate tetrahedra alternate with Cl2 perchlorate tetrahedra along the chain direction [6]. These chains are subsequently arranged in sheets parallel to the (01-1) crystallographic plane [6] [14].

The isolation of individual perchlorate tetrahedra prevents direct tetrahedral linkages, distinguishing this structure from framework perchlorate compounds [6]. The tetrahedral units maintain their structural integrity through electrostatic interactions and hydrogen bonding networks rather than covalent bridging between tetrahedra [6] [14]. This configuration contributes to the high solubility and hygroscopic nature of the compound by allowing facile dissociation of the ionic components in aqueous environments [1] [4].

Hydrogen Bonding Network in Hydrated Form

The hydrogen bonding network in calcium perchlorate tetrahydrate constitutes a critical structural feature that stabilizes the three-dimensional crystal architecture [6] [14] [17]. Water molecules function as hydrogen bond donors, forming extensive networks with both perchlorate oxygen atoms and other water molecules as acceptors [6]. The comprehensive hydrogen bonding pattern creates a robust three-dimensional framework that interconnects the chain structures formed by calcium-perchlorate coordination [6] [14].

Detailed crystallographic analysis reveals multiple distinct hydrogen bonding interactions with varying geometries and strengths [6]. The donor-acceptor distances range from 2.830(2) to 2.986(2) Å, indicating moderate to strong hydrogen bonding interactions [6]. The hydrogen bonding angles span from 137(4)° to 174(3)°, demonstrating both linear and moderately bent hydrogen bond geometries [6]. These geometric parameters fall within the typical ranges for hydrogen bonding in hydrated ionic compounds [6] [14].

| Donor | Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|---|

| O1 | O11 | 0.82(1) | 2.11(2) | 2.888(2) | 158(3) |

| O1 | O3 | 0.82(1) | 2.13(1) | 2.947(2) | 174(3) |

| O2 | O11 | 0.82(1) | 2.17(2) | 2.947(2) | 159(3) |

| O2 | O4 | 0.82(1) | 2.02(1) | 2.830(2) | 172(3) |

| O7 | O4 | 0.81(1) | 2.22(2) | 2.924(2) | 146(3) |

| O7 | O1 | 0.82(1) | 2.06(1) | 2.870(2) | 172(3) |

| O8 | O4 | 0.82(1) | 2.33(3) | 2.986(2) | 137(4) |

| O8 | O2 | 0.82(1) | 2.14(1) | 2.950(2) | 169(5) |

Thermal Dehydration of Hydrated Precursors

Thermal dehydration represents the most straightforward approach for converting hydrated calcium perchlorate forms to anhydrous derivatives. The process involves controlled heating of calcium perchlorate tetrahydrate under specific temperature and atmospheric conditions to achieve systematic water removal [1] [2].

The dehydration process occurs in multiple discrete steps rather than a single continuous process. Research conducted by Lee and colleagues demonstrates that calcium perchlorate tetrahydrate undergoes dehydration at temperatures ranging from 200°C to 623°C [1] [3]. The initial dehydration step commences at approximately 135-150°C, where the first two water molecules are released through an endothermic process [4]. This is followed by a second dehydration phase at 240-250°C, removing an additional two water molecules [4]. The final dehydration step occurs between 320-370°C, resulting in the formation of anhydrous calcium perchlorate [4].

Vacuum conditions significantly enhance the dehydration efficiency. Studies indicate that dehydration under vacuum at 200°C for 8-10 hours produces complete water removal from calcium perchlorate tetrahydrate samples [2]. The process involves placing 0.5-gram samples in sealed glass ampules under vacuum conditions, followed by controlled heating to achieve the desired anhydrous state [2].

Atmospheric considerations play a crucial role in the dehydration process. The procedure can be conducted in air or under inert gas atmospheres such as nitrogen or argon. Air atmosphere dehydration at 623 K (350°C) for 12 hours has been demonstrated to produce high-purity anhydrous calcium perchlorate suitable for crystallographic analysis [3]. The heating rate is typically maintained at 3 K per minute to ensure uniform dehydration without thermal shock [3].

Product characterization reveals that the anhydrous calcium perchlorate obtained through thermal dehydration crystallizes in the orthorhombic space group Pbca and exhibits isotypic behavior with calcium aluminum deuteride compounds [3]. The thermal dehydration process yields a white to pale yellow crystalline solid with a density of 2.651 g/cm³ [3].

Solid-State Reaction Pathways

Solid-state synthesis provides an alternative route for calcium perchlorate preparation through direct reaction between solid precursors. The most widely documented solid-state approach involves the reaction between calcium carbonate and ammonium perchlorate at elevated temperatures [5] [6].

The fundamental reaction mechanism follows the stoichiometric equation:

CaCO₃ + 2NH₄ClO₄ → Ca(ClO₄)₂ + (NH₄)₂CO₃

This reaction typically occurs at temperatures between 300-400°C over 2-4 hours under air atmosphere conditions [5] [6]. The ammonium carbonate formed as a byproduct exists in gaseous state under these conditions, leaving behind solid calcium perchlorate as the primary product [5].

Temperature optimization studies indicate that reaction temperatures below 300°C result in incomplete conversion, while temperatures exceeding 450°C may lead to thermal decomposition of the desired product [7]. The optimal temperature range of 350-400°C provides sufficient activation energy for complete solid-state reaction while maintaining product stability [7].

Polymorphic considerations become relevant during solid-state synthesis. Research has identified three distinct polymorphic modifications of calcium perchlorate with transition temperatures at 342°C and 406°C [7]. The α-form exists below 342°C, the β-form exists between 342-406°C, and the γ-form exists above 406°C [7]. These polymorphic transitions are reversible endothermic processes that do not involve mass loss but represent structural rearrangements within the crystal lattice [7].

Reaction kinetics analysis reveals that the solid-state reaction follows first-order kinetics with respect to calcium carbonate consumption. The reaction rate increases with temperature according to Arrhenius behavior, with an apparent activation energy of approximately 65 kJ/mol [7]. Complete conversion typically requires 2-4 hours at optimal temperatures, with reaction progress monitored through thermal gravimetric analysis [7].

Product purity considerations indicate that solid-state synthesis produces calcium perchlorate with high chemical purity, typically exceeding 95% by mass [7]. The primary impurities consist of unreacted calcium carbonate and trace amounts of ammonium perchlorate, which can be removed through recrystallization procedures [7].

Solution-Based Crystallization Approaches

Solution crystallization represents the most versatile method for preparing various hydrated forms of calcium perchlorate. This approach enables precise control over crystal morphology, hydration state, and purity through manipulation of solution conditions [8] [9].

Acid-base neutralization serves as the foundation for solution-based synthesis. The reaction between calcium carbonate and perchloric acid in aqueous solution produces calcium perchlorate according to the equation:

CaCO₃ + 2HClO₄ → Ca(ClO₄)₂ + CO₂ + H₂O

This reaction proceeds quantitatively at temperatures between 25-100°C, with reaction completion typically achieved within 1-3 hours [10] [11]. The evolved carbon dioxide gas provides visual indication of reaction progress, while the exothermic nature of the reaction requires temperature control to prevent solution overheating [10].

Crystallization temperature control determines the hydration state of the final product. Studies by Hennings and colleagues demonstrate that calcium perchlorate tetrahydrate crystallizes preferentially at temperatures between 0-25°C, while hexahydrate formation occurs at temperatures below 0°C [8] [9]. The tetrahydrate form exhibits orthorhombic crystal structure with calcium cations eightfold coordinated in square-antiprismatic geometry [8].

Concentration effects significantly influence crystal formation kinetics and morphology. Supersaturated solutions promote rapid nucleation and small crystal formation, while near-saturation conditions favor larger, well-formed crystals [8]. The solubility of calcium perchlorate in water at 20°C is approximately 188 g per 100 mL, providing a wide concentration range for crystallization optimization [6].

Evaporation crystallization techniques enable controlled crystal growth through gradual solvent removal. Slow evaporation at room temperature over periods of days to weeks produces large, single crystals suitable for structural analysis [8]. Rapid evaporation results in polycrystalline aggregates with smaller individual crystal sizes [8].

Seeding strategies can be employed to control nucleation and crystal size distribution. Introduction of seed crystals of the desired polymorph promotes heterogeneous nucleation and reduces induction time for crystallization [8]. Seeding with calcium perchlorate tetrahydrate crystals at appropriate supersaturation levels produces uniform crystal populations [8].

Recrystallization procedures serve to enhance product purity and crystal quality. Dissolution of crude calcium perchlorate in minimal hot water followed by controlled cooling produces purified crystals with reduced impurity levels [5] [6]. Multiple recrystallization cycles can achieve purities exceeding 99% by mass [5].

Anhydrous Phase Synthesis via Controlled Calcination

Controlled calcination represents a specialized thermal treatment process designed to produce anhydrous calcium perchlorate while maintaining structural integrity and avoiding thermal decomposition. This approach requires precise temperature control and atmospheric management to achieve the desired anhydrous phase [1] [3].

Temperature programming protocols involve multi-step heating sequences rather than direct heating to final temperature. The optimal calcination sequence begins with gradual heating at 3 K per minute to 200°C, followed by isothermal treatment for 2 hours to initiate dehydration [3]. Subsequently, the temperature is increased to 350°C at 2 K per minute and maintained for 10 hours to complete dehydration [3].

Atmospheric control during calcination prevents oxidation and contamination of the product. Calcination under flowing nitrogen atmosphere at 550-650°C produces anhydrous calcium perchlorate with minimal impurities [12]. The inert atmosphere prevents reaction with atmospheric components while enabling complete water removal [12].

Pressure considerations affect the calcination process efficiency. Reduced pressure conditions (10-50 mbar) facilitate water vapor removal and lower the required dehydration temperature [1]. Vacuum calcination at 200°C achieves complete dehydration in 8-10 hours, significantly reducing the thermal stress on the crystal structure [1].

Heating rate optimization prevents thermal shock and maintains crystal integrity. Heating rates exceeding 10 K per minute can cause rapid water evolution, leading to crystal fracture and reduced product quality [3]. The optimal heating rate of 2-3 K per minute ensures gradual dehydration while maintaining structural stability [3].

Product characterization reveals that controlled calcination produces anhydrous calcium perchlorate with orthorhombic crystal structure and space group Pbca [3]. The anhydrous form exhibits a density of 2.651 g/cm³ and contains calcium cations coordinated by eight oxygen atoms from perchlorate tetrahedra in a distorted square-antiprismatic arrangement [3].